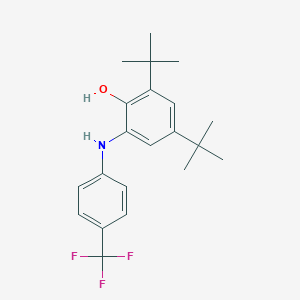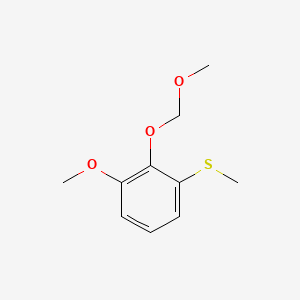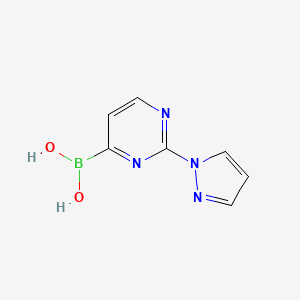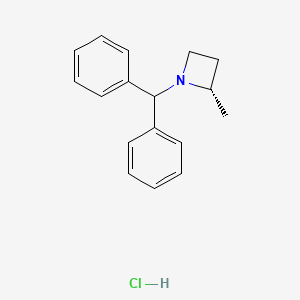
(S)-1-Benzhydryl-2-methylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a benzhydryl group attached to a 2-methylazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzhydryl-2-methylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via nucleophilic substitution reactions.
Resolution of Enantiomers: The chiral center is resolved using chiral catalysts or chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzhydryl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Benzhydryl-2-methylazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzhydryl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzhydryl-2-methylazetidine hydrochloride: The enantiomer of the (S)-form, with different biological activity.
1-Benzhydryl-2-methylpyrrolidine hydrochloride: A structurally similar compound with a pyrrolidine ring instead of an azetidine ring.
1-Benzhydryl-2-methylpiperidine hydrochloride: Another similar compound with a piperidine ring.
Uniqueness
(S)-1-Benzhydryl-2-methylazetidine hydrochloride is unique due to its specific chiral configuration and the presence of the azetidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20ClN |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
(2S)-1-benzhydryl-2-methylazetidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
PEYPLHPENYMPOM-UQKRIMTDSA-N |
Isomeric SMILES |
C[C@H]1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


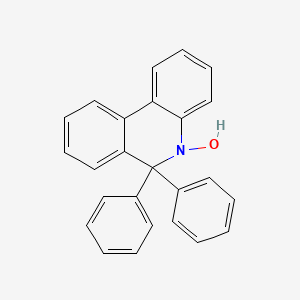


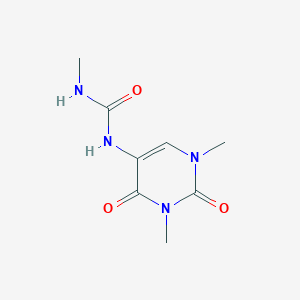
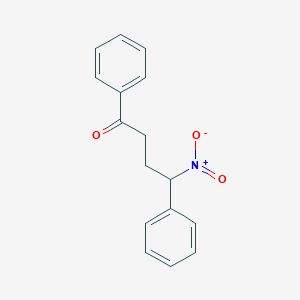
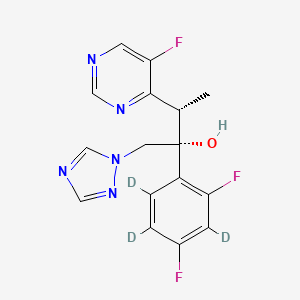
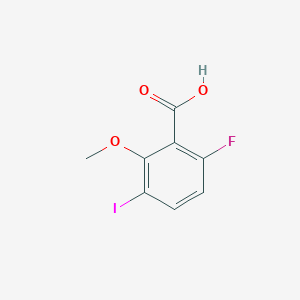
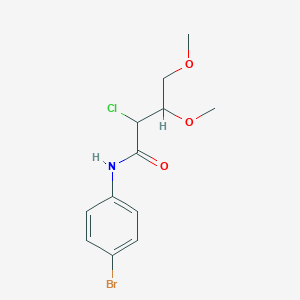
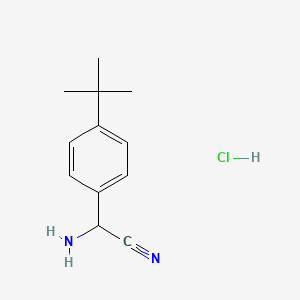
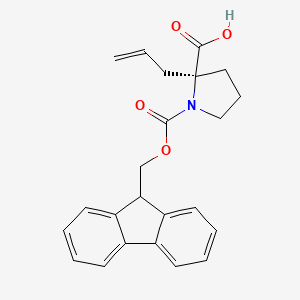
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
